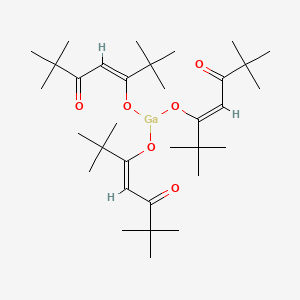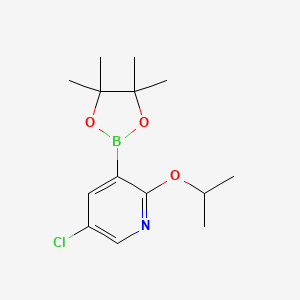
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III): is an organometallic compound widely used in various scientific and industrial applications. It is known for its stability and unique chemical properties, making it a valuable compound in the field of material science and catalysis .
Mécanisme D'action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), also known as Ga(TMHD)3, is primarily used in the field of materials science and semiconductor manufacturing
Mode of Action
Ga(TMHD)3 is used as a precursor in the atomic layer deposition (ALD) process to create thin films of gallium oxide (Ga2O3) on substrates . The compound interacts with its target (the substrate) by depositing a layer of gallium atoms, which then react with oxygen plasma to form Ga2O3 .
Biochemical Pathways
The ga2o3 films produced using ga(tmhd)3 in the ald process can have various applications in electronics and optoelectronics, such as in the production of semiconductors .
Result of Action
The primary result of Ga(TMHD)3 action in its typical use cases is the formation of thin Ga2O3 films on substrates . These films can be used in various electronic and optoelectronic applications.
Action Environment
The efficacy and stability of Ga(TMHD)3 in the ALD process can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the ALD process can affect the quality and characteristics of the resulting Ga2O3 films . Additionally, the type of substrate used can also influence the deposition process and the properties of the resulting films .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) typically involves the reaction of gallium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: It can undergo ligand exchange reactions with other chelating agents
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent like lithium aluminum hydride.
Substitution: Other diketones or chelating agents in an organic solvent
Major Products Formed:
Oxidation: Gallium oxide.
Reduction: Elemental gallium.
Substitution: New organometallic complexes with different ligands
Applications De Recherche Scientifique
Chemistry: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) is used as a precursor in the synthesis of gallium-containing materials. It is also employed in catalysis for various organic reactions .
Biology and Medicine: In biological research, this compound is used to study the role of gallium in biological systems.
Industry: In the industrial sector, it is used in the production of thin films and coatings. It is also utilized in the manufacturing of semiconductors and other electronic components .
Comparaison Avec Des Composés Similaires
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)MANGANESE(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COBALT(III)
Comparison: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) is unique due to its specific coordination chemistry and the properties imparted by the gallium center. Compared to its manganese, yttrium, and cobalt analogs, it exhibits different reactivity and stability, making it suitable for specific applications in material science and catalysis .
Propriétés
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]gallanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCDNOBXJMLBA-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Ga](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Ga](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57GaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)


(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
